N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-2-(dimethylamino)acetamide
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Overview
Description
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-2-(dimethylamino)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with an azocane moiety and a dimethylaminoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-2-(dimethylamino)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Azocane Moiety: The azocane ring can be introduced via a nucleophilic substitution reaction, where an appropriate azocane derivative reacts with the pyrimidine intermediate.
Attachment of the Dimethylaminoacetamide Group: The final step involves the acylation of the pyrimidine-azocane intermediate with dimethylaminoacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azocane or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine or azocane rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-2-(dimethylamino)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-azocan-1-yl-4-methylpyrimidin-5-yl)ethyl]-1H-pyrrole-2-carboxamide
- 2-azocan-1-yl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide
Uniqueness
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-2-(dimethylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-2-(dimethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O/c1-14(20-17(24)13-22(3)4)16-12-19-18(21-15(16)2)23-10-8-6-5-7-9-11-23/h12,14H,5-11,13H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAWKSFTLDVWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NC(=O)CN(C)C)N2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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